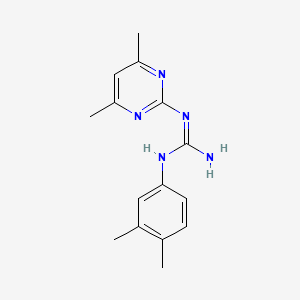
5-(2,4-dimethoxyphenyl)-3-(2-thienylmethylene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxyphenyl)-3-(2-thienylmethylene)-2(3H)-furanone, commonly known as DMPT, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMPT belongs to the class of furanones and is a derivative of 2-thienylmethylene.
Wirkmechanismus
DMPT exerts its effects through the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival, making DMPT a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects, including increased feed intake and growth in livestock animals, enhanced immune function in fish, and anti-inflammatory and anti-cancer effects in humans. DMPT has also been shown to improve the quality and shelf-life of meat products.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for use in lab experiments, including its stability, ease of synthesis, and low cost. However, DMPT also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on DMPT, including its potential applications in cancer therapy, its effects on gut microbiota, and its use as a feed additive in aquaculture. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential side effects, as well as its interactions with other compounds and drugs.
Synthesemethoden
The synthesis of DMPT can be achieved through several methods, including the reaction between 2-thiophenecarboxaldehyde and 2,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, leading to the formation of DMPT.
Wissenschaftliche Forschungsanwendungen
DMPT has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to improve the growth and feed intake of livestock animals, leading to increased productivity and profitability for farmers. In aquaculture, DMPT has been used to enhance the growth and survival rates of fish and shrimp, leading to increased yields for fish farmers. In medicine, DMPT has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Eigenschaften
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-19-12-5-6-14(15(10-12)20-2)16-9-11(17(18)21-16)8-13-4-3-7-22-13/h3-10H,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKCSWHXGCLPAT-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CS3)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CS3)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5310719.png)
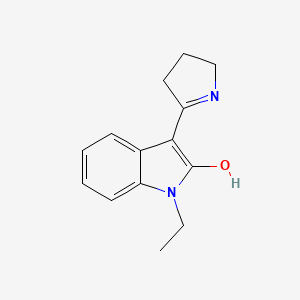
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
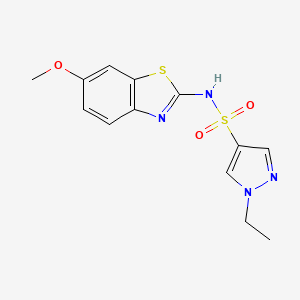
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)
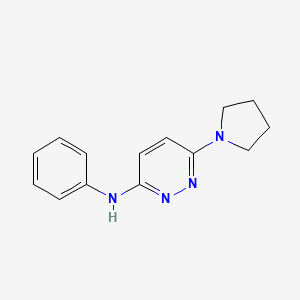
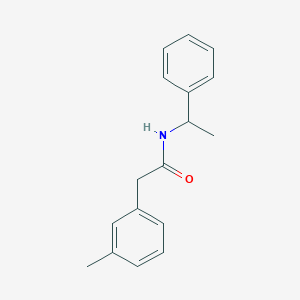
![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5310789.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5310792.png)
![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)
